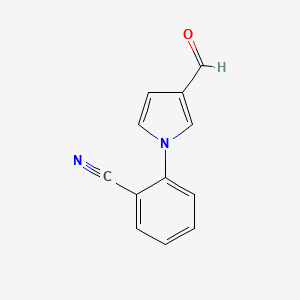
2-(3-formyl-1H-pyrrol-1-yl)benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrole-based compounds involves various methods. One approach involves the condensation of carboxylic acid moiety with substituted amine, followed by acid-mediated cyclization . Another method involves the Paal–Knorr reaction, which was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .Aplicaciones Científicas De Investigación
Electropolymerization and Conducting Polymers
Electropolymerization techniques have been utilized to synthesize conducting polymers from pyrrole derivatives, highlighting the potential of these compounds in creating materials with low oxidation potentials and enhanced electrical conductivity. Derivatives such as 1,4-bis(pyrrol-2-yl)benzene and its variations show promise for applications in stable electrically conducting forms due to their low oxidation potentials, making them suitable for advanced electronic and optoelectronic devices (Sotzing et al., 1996).
Photoisomerization and Fluorescence Enhancement
Research into the photochemical behavior of hemiindigo compounds with intramolecular hydrogen bonding reveals the impact of formyl group introduction on fluorescence quantum yield and thermal stability. These findings suggest potential applications in developing novel photochromic molecules and materials for optical storage and sensors (Ikegami & Arai, 2003).
Regioselective Functionalization
Utilizing pyrrole as a directing group in regioselective Pd(II)-catalyzed alkylation and benzylation of 2-phenylpyrroles highlights the versatility of pyrrole derivatives in organic synthesis. This approach opens pathways for precisely modifying the benzene core of pyrrole derivatives, enabling the development of novel compounds with potential applications in medicinal chemistry and material science (Wiest, Poethig, & Bach, 2016).
Electropolymerization with Sodium Tetraphenylborate
The unique electropolymerization behavior of 1,4-bis(pyrrol-2-yl)benzene in the presence of sodium tetraphenylborate (NaBPh4) suggests innovative approaches to polymer synthesis. This research underlines the potential for creating conducting polymers with high electroactivity and low oxidation potentials, which could be beneficial for developing new materials for energy storage and conversion applications (Larmat et al., 1996).
Molecular Docking and Antimicrobial Activity
Investigations into the synthesis and molecular docking of pyridine and fused pyridine derivatives provide insights into their binding energies with target proteins, highlighting their antimicrobial and antioxidant potential. This research emphasizes the role of pyrrole derivatives in developing new therapeutic agents (Flefel et al., 2018).
Propiedades
IUPAC Name |
2-(3-formylpyrrol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-7-11-3-1-2-4-12(11)14-6-5-10(8-14)9-15/h1-6,8-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYPZQZULJEHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-pyrrol-1-yl)benzenecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

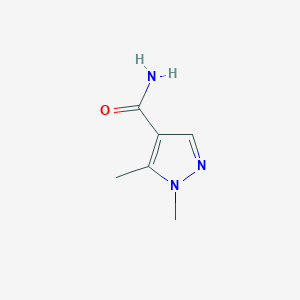
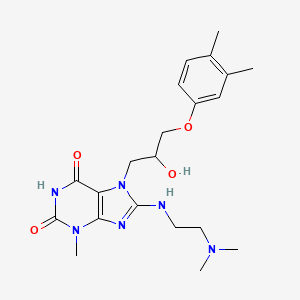
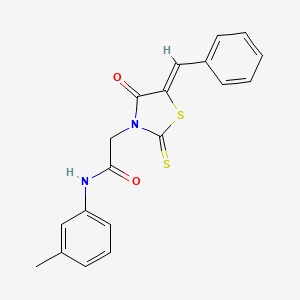
![1-Tert-butoxycarbonyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amine](/img/structure/B2733891.png)
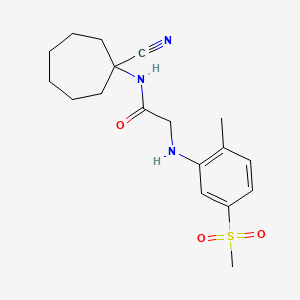
![7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733898.png)
![1-[[3-(Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole](/img/structure/B2733900.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)
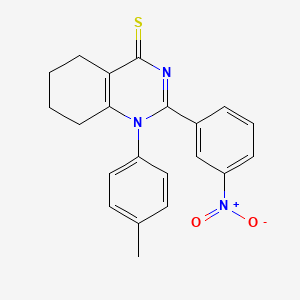
![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)
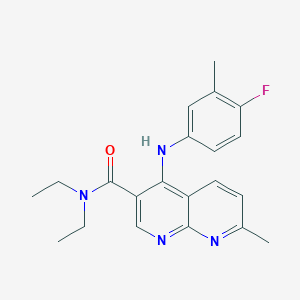
![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2733909.png)
![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)